molecular formula C12H11NO2 B8409176 N-cyclopropylmethylphthalimide

N-cyclopropylmethylphthalimide

Cat. No.: B8409176
M. Wt: 201.22 g/mol
InChI Key: NDDKXHXBRJVQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropylmethylphthalimide is an N-substituted phthalimide derivative characterized by a cyclopropylmethyl group attached to the nitrogen atom of the phthalimide core. Phthalimides are heterocyclic compounds with a fused benzene and imide ring system, widely studied for their applications in polymer synthesis, catalysis, and medicinal chemistry due to their thermal stability and electronic properties . This article focuses on comparative analysis with these analogs, leveraging available research data.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(cyclopropylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C12H11NO2/c14-11-9-3-1-2-4-10(9)12(15)13(11)7-8-5-6-8/h1-4,8H,5-7H2

InChI Key

NDDKXHXBRJVQIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure : Features a phenyl group and a chlorine substituent at the 3-position of the phthalimide core (Fig. 1, ).
  • Synthesis: High-purity 3-chloro-N-phenyl-phthalimide is critical for synthesizing polyimide monomers like 3,3'-bis(N-phenylphthalimide) and 2,2',3,3'-diphenylthioether dianhydride .
  • Applications: Key monomer for high-performance polyimides used in electronics and aerospace. Chlorine substituent enhances electronic properties, enabling tailored polymer functionalities.

N-Isopropylphthalimide

  • Structure : Substituted with an isopropyl group on the nitrogen atom ().
  • Physical Properties: Synonyms include 2-isopropylisoindoline-1,3-dione. Molecular formula: $ \text{C}{11}\text{H}{11}\text{NO}_2 $; molecular weight: 189.21 g/mol.
  • Applications :
    • Intermediate in organic synthesis, particularly for N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI Pd–NHC complexes in ).
    • Isopropyl group provides steric bulk, influencing catalytic activity in cross-coupling reactions .

4-Amino-N-methylphthalimide

  • Structure: Contains a methyl group and an amino substituent at the 4-position ().
  • Chemical Properties :
    • Molecular formula: $ \text{C}9\text{H}8\text{N}2\text{O}2 $; molecular weight: 176.17 g/mol.
    • Classified under N-substituted phthalimides and organic building blocks.
  • Applications: Potential use in medicinal chemistry due to amino group reactivity (e.g., conjugation with bioactive molecules). Methyl substitution simplifies synthetic routes compared to bulkier analogs.

N-(Hydroxymethyl)phthalimide

  • Structure : Hydroxymethyl group attached to the nitrogen ().
  • Applications :
    • Versatile intermediate in oxidation catalysis (e.g., benzylic oxidation via N-hydroxyphthalimide catalysis, as in ).
    • Hydroxymethyl group enables functionalization for drug delivery systems or polymer cross-linking.

Other N-Substituted Phthalimides

lists derivatives like N-bromophthalimide and N-carboxymethylphthalimide, which are specialized for niche applications (e.g., bromine substituents for halogenation reactions).

Comparative Data Table

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications References
3-Chloro-N-phenyl-phthalimide Phenyl, 3-Cl $ \text{C}{14}\text{H}8\text{ClNO}_2 $ 257.67 Polyimide monomers
N-Isopropylphthalimide Isopropyl $ \text{C}{11}\text{H}{11}\text{NO}_2 $ 189.21 Catalysis, NHC ligands
4-Amino-N-methylphthalimide Methyl, 4-NH$_2$ $ \text{C}9\text{H}8\text{N}2\text{O}2 $ 176.17 Medicinal chemistry, building blocks
N-(Hydroxymethyl)phthalimide Hydroxymethyl $ \text{C}9\text{H}7\text{NO}_3 $ 177.16 Oxidation catalysis, drug delivery

Key Research Findings

  • Structural Influence on Reactivity :
    • Electron-withdrawing groups (e.g., Cl in 3-chloro-N-phenyl-phthalimide) enhance electrophilicity, favoring polymerization .
    • Bulky substituents (e.g., isopropyl) improve steric control in catalytic systems .
  • Catalytic Utility : N-Hydroxyphthalimide derivatives are effective in benzylic oxidation, mediated by sodium hydroxide, highlighting their role in green chemistry .

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